Telbivudine

Overview

Description

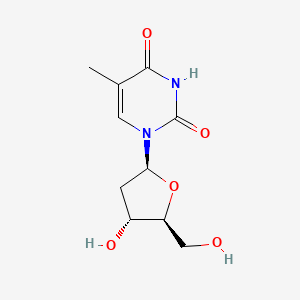

Telbivudine is an antiviral drug used primarily in the treatment of chronic hepatitis B virus infections. It is a synthetic thymidine nucleoside analogue, specifically the β-L enantiomer of thymidine. This compound is marketed under the trade names Sebivo in the European Union and Tyzeka in the United States . It works by inhibiting the replication of the hepatitis B virus, thereby reducing the viral load in patients.

Mechanism of Action

Target of Action

Telbivudine, a synthetic thymidine nucleoside analog, has specific activity against the hepatitis B virus (HBV) . Its primary target is the HBV DNA polymerase (reverse transcriptase) .

Mode of Action

This compound undergoes phosphorylation via interaction with cellular kinases to form the active metabolite, This compound 5’-triphosphate . This active metabolite inhibits HBV DNA polymerase by competing with the natural substrate, thymidine 5’-triphosphate . This competition leads to the chain termination of DNA synthesis, thereby inhibiting viral replication .

Biochemical Pathways

This compound affects the replication pathway of HBV, which produces mature infectious virions . It impairs HBV DNA replication by leading to chain termination . This alteration in the replication pathway is critically involved in HBV entry, inflammation, fibrosis, and carcinogenesis of host cells .

Pharmacokinetics

This compound is orally administered, with good tolerance, lack of toxicity, and no dose-limiting side effects . It has low protein binding (3.3% in vitro) and undergoes no metabolism . The elimination half-life of this compound is 40 to 49 hours in the terminal phase, and it is excreted through the kidneys .

Result of Action

The molecular effect of this compound is the inhibition of HBV DNA synthesis, which results in the reduction of viral replication . On a cellular level, this compound treatment corrects HBV-induced epigenetic alterations in liver cells . It also induces TGF-β1 expression in human macrophagic cells .

Action Environment

Environmental factors such as renal function can influence the action of this compound . A study showed that this compound has a renal protective effect, improving the estimated glomerular filtration rate (eGFR) during treatment . The benefit on renal function needs to be weighed against the occurrence of resistance in specific clinical situations .

Biochemical Analysis

Biochemical Properties

Telbivudine interacts with cellular kinases to undergo phosphorylation, forming the active metabolite, this compound 5’-triphosphate . This active metabolite inhibits the hepatitis B virus DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5’-triphosphate .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting viral replication . In HepG2 cells, this compound treatment corrects HBV-induced epigenetic alterations .

Molecular Mechanism

The mechanism of action of this compound involves the formation of its active metabolite, this compound 5’-triphosphate, which inhibits HBV DNA polymerase by competing with the natural substrate, thymidine 5’-triphosphate . This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to be effective in suppressing HBV. In a 104-week regimen of this compound-based optimization strategy for Chinese patients with chronic hepatitis B, 94% of patients achieved virological suppression after 104 weeks .

Dosage Effects in Animal Models

In preclinical studies, this compound was investigated in rats and monkeys at concentrations substantially greater than the anticipated dose in humans. No significant toxic effects were observed in animal models, suggesting a minimal risk of cumulative, carcinogenic, or reproductive toxicity in humans .

Metabolic Pathways

This compound is a prodrug that requires phosphorylation to become active. There are two candidates which may perform the first phosphorylation TK2 and DTYMK and one, NME4, that may perform the second phosphorylation to form the active metabolite, this compound 5’-triphosphate .

Transport and Distribution

This compound is orally administered, with good tolerance, lack of toxicity, and no dose-limiting side effects

Preparation Methods

Telbivudine can be synthesized through several methods. One common method involves starting with 5-methyl-L-uridine and proceeding through four main steps: dewatering, acylation-halogenation, catalytic hydrogenating dehalogenation, and final desugaring protecting group addition . Another method involves the reaction of L-xylose with acetone and sulfuric acid to form an acetonide, followed by a series of acylation, hydrolysis, and condensation reactions to yield the final product . These methods are designed to be efficient and suitable for large-scale industrial production.

Chemical Reactions Analysis

Telbivudine undergoes several types of chemical reactions, including phosphorylation, which is crucial for its antiviral activity. The compound is phosphorylated by cellular kinases to form this compound 5’-triphosphate, the active metabolite . This metabolite inhibits hepatitis B virus DNA polymerase by competing with the natural substrate, thymidine 5’-triphosphate, leading to chain termination of DNA synthesis . Common reagents used in these reactions include trimethylsilyl triflate, hexamethyldisilazane, and various acylating agents . The major product formed from these reactions is this compound 5’-triphosphate, which is responsible for its antiviral effects.

Scientific Research Applications

Telbivudine has been extensively studied for its efficacy in treating chronic hepatitis B. Clinical trials have shown that it is significantly more effective than lamivudine or adefovir in reducing viral load and is less likely to cause resistance . It has also been used in combination therapies to enhance its antiviral effects and reduce the risk of resistance

Comparison with Similar Compounds

Telbivudine is often compared with other antiviral drugs used to treat chronic hepatitis B, such as lamivudine, adefovir, and entecavir. Clinical trials have shown that this compound is more effective than lamivudine and adefovir in reducing viral load and is less likely to cause resistance . Entecavir, another antiviral drug, is also highly effective but has a different resistance profile and may be preferred in certain clinical scenarios . The uniqueness of this compound lies in its specific activity against the hepatitis B virus and its favorable resistance profile compared to other nucleoside analogues.

Biological Activity

Telbivudine is a synthetic thymidine nucleoside analog primarily used in the treatment of chronic hepatitis B virus (HBV) infection. Its biological activity is characterized by its mechanism of action, efficacy in clinical trials, safety profile, and potential adverse effects. This article explores these aspects in detail, supported by data tables and case studies.

This compound is phosphorylated intracellularly to its active form, this compound 5'-triphosphate, which competes with the natural substrate thymidine 5'-triphosphate. This active metabolite inhibits HBV DNA polymerase, leading to chain termination during viral DNA synthesis. The inhibition occurs mainly during the synthesis of the second strand of DNA, which is crucial for HBV replication .

Efficacy in Clinical Trials

This compound has demonstrated superior antiviral activity compared to lamivudine in several clinical studies. The following table summarizes key findings from pivotal trials:

Safety Profile and Adverse Effects

This compound is generally well tolerated; however, some patients have reported adverse effects. The GLOBE trial indicated that 12.9% of patients experienced grade 3 or 4 elevations in creatine kinase (CK) levels, with myopathy occurring rarely . The most common treatment-related adverse effects included:

- Elevated CK levels (7.5%)

- Headache (3.6%)

- Fatigue (2.9%)

- Nausea (2.9%)

- Diarrhea (2.2%)

- Nasopharyngitis (1.9%)

Case Studies

Two notable cases of this compound-induced myopathy were reported in siblings undergoing treatment for chronic hepatitis B:

- Case 1 : A 28-year-old male experienced progressive weakness and difficulty climbing stairs after starting this compound therapy at a dose of 600 mg/day for nine months. Despite significant reductions in HBV DNA levels, he developed muscle weakness without sensory abnormalities.

- Case 2 : A 25-year-old male switched from lamivudine to this compound combined with adefovir. After two years, he reported generalized weakness and exercise difficulties despite achieving undetectable HBV DNA levels .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics within the studied range, with a peak plasma concentration occurring approximately one hour post-administration. The drug's half-life averages around 1 hour, facilitating once-daily dosing .

Properties

IUPAC Name |

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187813 | |

| Record name | Telbivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water (>20 mg/mL), 6.68e+01 g/L | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Telbivudine 5'–triphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5'–triphosphate. This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication. Incorporation of telbivudine 5'–triphosphate into viral DNA also causes DNA chain termination, resulting in inhibition of HBV replication. Telbivudine inhibits anticompliment or second-strand DNA. | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3424-98-4 | |

| Record name | Telbivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telbivudine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telbivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-L-erythro-pentofuranosyl)-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELBIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OC4HKD3SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does telbivudine exert its antiviral effect against the hepatitis B virus (HBV)?

A1: this compound is a synthetic L-nucleoside analogue that inhibits HBV DNA polymerase. [] It acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate, preventing HBV DNA replication. [, ] This leads to a decrease in the amount of HBV DNA in the blood.

Q2: What are the downstream effects of this compound's inhibition of HBV DNA polymerase?

A2: By inhibiting HBV DNA polymerase, this compound disrupts the viral replication cycle. [, ] This leads to a decrease in the levels of viral proteins, such as HBsAg and HBeAg. The reduction in viral load and protein levels helps to improve liver function and decrease the risk of complications like cirrhosis and hepatocellular carcinoma. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H14N2O5 and its molecular weight is 242.23 g/mol.

Q4: Have any computational chemistry studies been conducted on this compound?

A4: While the provided papers do not delve into specific computational studies, they highlight that this compound is a β-L-nucleoside analogue. [] This structural information can be used in computational chemistry studies to investigate its interactions with HBV DNA polymerase and to design potential analogues with improved efficacy.

Q5: Are there any specific formulation strategies employed to enhance this compound's stability, solubility, or bioavailability?

A5: The research papers provided do not specifically address formulation strategies for this compound.

Q6: Is there information available regarding the environmental impact and degradation of this compound?

A6: The provided research primarily focuses on the clinical aspects of this compound and does not delve into its environmental impact or degradation pathways.

Q7: What is the pharmacokinetic profile of this compound?

A8: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations between 2.5 to 3.0 hours. [] It has a biphasic disposition and reaches steady state after 5 to 7 days of daily dosing. []

Q8: What is the evidence for the efficacy of this compound in treating chronic hepatitis B?

A8: Numerous studies, including in vitro and in vivo experiments, as well as clinical trials, have demonstrated the efficacy of this compound in treating chronic hepatitis B.

- In vitro: this compound effectively inhibited HBV replication in Huh7 cells transfected with pHBV1.3 plasmids. []

- Animal models: A mouse model using mouse hepatitis virus strain 3 (MHV-3) showed that this compound, independent of its antiviral activity, boosted the immune response by increasing interferon-γ and decreasing interleukin-4 levels. [] Additionally, this compound treatment enhanced T-cell proliferation and cytokine secretion while suppressing programmed death ligand 1 expression on T cells. []

Q9: How does this compound compare to other antiviral agents like entecavir and tenofovir?

A11: While this compound demonstrates efficacy, particularly in achieving HBeAg seroconversion, [, , ] comparisons with entecavir and tenofovir show varying results.

- Tenofovir: A roadmap study comparing this compound and tenofovir in HBeAg-negative patients found both regimens similarly effective in suppressing HBV DNA and normalizing ALT levels over 156 weeks. [] Interestingly, this compound showed an eGFR improvement, unlike tenofovir. []

Q10: Does this compound show any unique advantages in specific patient populations?

A10: Studies suggest potential benefits of this compound in certain patient groups:

- Liver Transplant Recipients: While this compound shows promise in improving renal function and preventing HBV recurrence after liver transplantation, [, ] its use is limited by a high risk of polyneuropathy and myopathy, especially in patients with diabetes. []

- Patients with Renal Impairment: Several studies indicate that this compound, both as monotherapy and in combination with adefovir, can improve renal function in CHB patients, particularly those with pre-existing renal impairment or at high risk. [, , , ]

Q11: What is the primary mechanism of resistance to this compound?

A13: The most common mechanism of resistance to this compound is the development of mutations in the HBV polymerase gene, particularly the YMDD motif. [, , ]

Q12: Is there cross-resistance between this compound and other antiviral agents?

A14: Yes, cross-resistance can occur between this compound and other nucleoside/nucleotide analogues, such as lamivudine. [, ] This highlights the importance of considering resistance profiles when switching therapies or using combination treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.